Iron(II) (2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate
Description
Historical Development of Iron Saccharate
Iron saccharate, first synthesized in the mid-20th century, emerged as a pivotal advancement in intravenous iron therapy. Its development stemmed from the need to address limitations of earlier iron complexes, such as iron dextran, which posed risks of toxicity and hypersensitivity due to unstable iron release. European medical practice adopted iron saccharate in 1949, while the United States approved it in 2000 after decades of reliance on iron dextran. The compound’s design aimed to balance iron bioavailability with reduced adverse reactions by leveraging sucrose as a stabilizing ligand. Early patents, such as CN103340827B (2013), highlight innovations in optimizing its colloidal stability for clinical use.
Chemical Classification and Nomenclature
Iron saccharate is classified as a polynuclear iron(III)-hydroxide complex coordinated with sucrose molecules. Its systematic IUPAC name is iron(3+); (2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate , reflecting its glucaric acid-derived ligand structure. The molecular formula is C~18~H~24~Fe~2~O~24~ , with a molecular weight of 736.1 g/mol . Key synonyms include iron sucrose, saccharated ferric oxide, and sucroferric oxyhydroxide, though these terms are often used interchangeably despite subtle structural differences.
Table 1: Core Chemical Properties of Iron Saccharate
| Property | Value/Description |
|---|---|
| Molecular Formula | C~18~H~24~Fe~2~O~24~ |
| Molecular Weight | 736.1 g/mol |
| Coordination Geometry | Octahedral Fe(III) cores |
| Ligand Type | Non-covalent sucrose polysaccharide shell |
| Solubility | Water-soluble colloidal solution |
Significance in Coordination Chemistry
Iron saccharate exemplifies a type II iron-carbohydrate complex, characterized by a polynuclear iron(III)-hydroxide core surrounded by sucrose ligands. The sucrose shell stabilizes the colloidal structure, preventing iron aggregation and modulating release kinetics. Spectroscopic studies, including X-ray diffraction and nuclear magnetic resonance (NMR), reveal that sucrose hydroxyl groups coordinate with surface iron atoms via hydrogen bonding, forming a dynamic equilibrium between free and bound sucrose. This coordination mitigates oxidative stress by limiting free iron-mediated Fenton reactions, a critical feature for therapeutic safety.
Table 2: Comparative Analysis of Iron-Saccharide Coordination
| Feature | Iron Saccharate | Iron Dextran | Ferric Carboxymaltose |
|---|---|---|---|
| Core Structure | Fe(III)-hydroxide | Fe(III)-oxyhydroxide | Fe(III)-carboxymaltose |
| Ligand Molecular Weight | 342 Da (sucrose) | 165 kDa (dextran) | 150 kDa (carboxymaltose) |
| Stability in Solution | High (pH 10.5–11.1) | Moderate (pH 4.5–7.0) | High (pH 5.0–7.0) |
| Iron Release Rate | Slow, controlled | Variable | Rapid |
Structure
2D Structure
Properties
Key on ui mechanism of action |
Following intravenous administration, iron sucrose is dissociated into iron and sucrose and the iron is transported as a complex with transferrin to target cells including erythroid precursor cells. The iron is then incorporated into hemoglobin as the cells mature into red blood cells. |
|---|---|
CAS No. |
8047-67-4 |
Molecular Formula |
C6H8FeO8 |
Molecular Weight |
263.97 g/mol |
IUPAC Name |
iron(2+);(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8.Fe/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+2/p-2/t1-,2-,3-,4+;/m0./s1 |
InChI Key |
CNNKZWIFDPJSNU-SBBOJQDXSA-L |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.[Fe] |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.[Fe] |
Pictograms |
Acute Toxic; Irritant |
Synonyms |
D-Glucaric acid, iron(2+) salt (1:1) Ferri Saccharate ferri-saccharate ferric oxide, saccharated ferric saccharate Hippiron iron oxide (saccharated) Iron Saccharate iron sucrose iron(III)-hydroxide sucrose complex iron-saccharate Saccharated Ferric Oxide Venofe |
Origin of Product |
United States |
Preparation Methods
Synthesis via Acidic Reaction and Non-Metallic Precipitation
The foundational method for iron saccharate preparation involves reacting a saccharide (e.g., dextrin or sucrose) with an iron(III) compound in an acidic medium. According to US Patent 3,821,192, the process begins by dissolving iron(III) chloride hexahydrate in water and adding hydrochloric acid to achieve a pH of 1.0–1.5 . Sucrose is then introduced in a 1:1 molar ratio to iron, and the mixture is stirred vigorously at 60–80°C for 2–4 hours . A critical step involves precipitating the complex using a non-solvent such as methanol, which must constitute at least 37% of the final mixture to ensure complete precipitation . The precipitate is centrifuged at 13,000 g, washed with lower alkanols, and dried to yield a product containing 40–46% iron .
Key Parameters:
This method avoids metallic equipment to prevent interference with iron-sucrose bonding, ensuring structural integrity .
Alkaline Polymerization and Autoclave Stabilization
WO Patent 2016/194,000 describes a two-stage process involving alkaline polymerization and autoclave treatment. Ferric chloride is first neutralized with sodium carbonate (1.2–1.8 moles per mole of FeCl₃) to form ferric oxyhydroxide . The precipitate is suspended in water, mixed with sucrose (5.5–6.5 moles per mole of FeCl₃), and adjusted to pH 10–12 using sodium hydroxide . The mixture is heated at 103–105°C for 23–24 hours to polymerize the iron-sucrose complex . Post-polymerization, the solution is autoclaved at 121°C for 15–30 minutes to enhance stability . Methanol is added to precipitate the complex, which is then dissolved in sodium sucrosate solution for sterilization .
Optimized Conditions:
| Parameter | Range |
|---|---|
| Sucrose:FeCl₃ molar ratio | 5.5–6.5:1 |
| Polymerization temperature | 103–105°C |
| Autoclave pH | 10.5–11.5 |
This method achieves a molecular weight of 34,000–50,000 Da, critical for renal safety .
Ferric Acetate Intermediate Route
WO Patent 2009/078,037 introduces a novel approach using ferric acetate as an intermediate. Ferric hydroxide is first prepared by treating ferric chloride with sodium carbonate at pH 4.0–6.0 . The hydroxide is converted to ferric acetate using glacial acetic acid at 15–30°C . Sucrose is then added (3.5–15 moles per mole of iron), and the pH is raised to 10.0–11.0 for polymerization at 85–90°C . The solution is autoclaved at 120–125°C for 1.5–2.5 hours, concentrated under vacuum, and precipitated with methanol .
Advantages:
Comparative Analysis of Industrial Methods
The table below contrasts critical parameters across major patents:
Key Findings:
-
Acidic Methods yield higher iron content but require stringent pH control .
-
Alkaline Routes prioritize molecular weight control for clinical safety .
Quality Control and Analytical Validation
Post-synthesis, iron saccharate batches are tested for:
-
Molecular Weight: Gel permeation chromatography (GPC) to ensure 34,000–55,000 Da .
-
Stability: Accelerated testing at 40°C/75% RH for 6 months .
Clinical studies confirm that iron saccharate prepared via these methods increases hemoglobin by 1.5–2.0 g/dL within 60 days .
Challenges and Industrial Scalability
Chemical Reactions Analysis
Reduction Kinetics and Redox Behavior
Iron saccharate undergoes reduction from Fe³⁺ to Fe²⁺ in acidic environments. A standardized in vitro method measures the T₇₅ time (time for 75% Fe³⁺ reduction) to assess bioequivalence :
-
Key Findings :
Table 2: Reduction Kinetics of Iron Saccharate
| Parameter | Value |
|---|---|
| Optimal HCl Concentration | 0.25–1 M |
| T₇₅ Threshold | <20 minutes |
| Correlation Coefficient | ≥0.98 (linearity of log[Fe³⁺] vs. time) |
Ligand Exchange and Iron Release
In physiological conditions, iron saccharate releases Fe³⁺ via ligand-exchange reactions with transferrin, enabling iron incorporation into hemoglobin :
-
Direct Transferrin Donation : 4–5% of Fe³⁺ binds directly to transferrin without intermediate steps .
Stability and Decomposition
Iron saccharate decomposes under extreme conditions:
-
Thermal Degradation : Prolonged heating above 120°C disrupts the iron-sucrose matrix .
-
pH Sensitivity : Stable at physiological pH (7.4) but precipitates in strongly alkaline or acidic environments .
Hypersensitivity Reactions (HSRs)
While not a direct chemical reaction, hypersensitivity involves immune pathways:
-
Mechanism : Complement activation-related pseudo-allergy (CARPA) triggers mast cell degranulation via anaphylatoxins (C3a, C5a) .
-
Risk Factors : Rapid infusion rates (>100 mg/min) increase free iron release, exacerbating reactions .
Comparative Pharmacokinetics
Iron saccharate exhibits distinct kinetic properties compared to other IV iron formulations :
Table 3: Pharmacokinetic Comparison of IV Iron Formulations
| Parameter | Iron Saccharate | Ferric Carboxymaltose | Iron Dextran |
|---|---|---|---|
| Labile Iron (%) | 3.4 | 0.6 | 3.3 |
| Transferrin Donation (%) | 4–5 | 1–2 | 5–6 |
| Terminal Half-Life (h) | 5.3 | 20.8 | 1.42 |
Scientific Research Applications
Iron saccharate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies involving iron complexes.
Biology: Studied for its role in iron metabolism and its effects on cellular processes.
Medicine: Widely used in the treatment of iron deficiency anemia, particularly in patients with chronic kidney disease.
Mechanism of Action
Following intravenous administration, iron saccharate dissociates into iron and sucrose. The iron is then transported as a complex with transferrin to target cells, including erythroid precursor cells. Within these cells, iron is incorporated into hemoglobin as the cells mature into red blood cells. This replenishes the body’s iron stores and increases hemoglobin levels .
Comparison with Similar Compounds
Comparison with Similar Iron Compounds
Iron Saccharate vs. Ferrous Sulfate
Clinical Findings :
Iron Saccharate vs. Iron Dextran
Iron dextran, a high-molecular-weight complex, is associated with carcinogenicity risks.
Iron Saccharate vs. Ferric Carboxymaltose
Ferric carboxymaltose (FCM) is a next-generation IV iron with rapid infusion capacity.
Clinical Relevance :
Iron Saccharate vs. Sodium Ferric Gluconate
Sodium ferric gluconate (SFG) is another IV iron with a favorable safety profile.
Research Notes:
Tables
Table 1: Bioavailability and Side Effect Profiles
| Compound | Bioavailability | Common Side Effects |
|---|---|---|
| Iron Saccharate | High | Mild GI, oxidative stress |
| Ferrous Sulfate | High | Severe GI |
| Iron Dextran | Moderate | Hypersensitivity, tumors |
Table 2: IV Iron Formulations
| Parameter | Iron Saccharate | Ferric Carboxymaltose | Sodium Ferric Gluconate |
|---|---|---|---|
| Infusion Time | 1–2 hours | 15 minutes | 1 hour |
| Stability in Saline | Yes | No | Limited |
Biological Activity
Iron saccharate, also known as iron sucrose, is a complex of iron and sucrose that has gained attention for its role in treating iron deficiency anemia (IDA). This article explores its biological activities, mechanisms of action, clinical efficacy, safety profile, and relevant case studies.
Iron saccharate works primarily by dissociating into iron and sucrose upon intravenous administration. The released iron is then transported in the bloodstream bound to transferrin, which facilitates its delivery to erythroid precursor cells for incorporation into hemoglobin during red blood cell formation. This process is crucial for addressing anemia and improving overall iron status in patients with deficiencies.
- Absorption and Distribution : After intravenous administration, peak serum iron levels occur approximately 10 minutes post-injection, with a volume of distribution of 7.3 L. The half-life of iron saccharate is about 6 hours, indicating a relatively rapid clearance from the bloodstream .
2. Clinical Efficacy
Numerous studies have demonstrated the efficacy of iron saccharate in various clinical settings:
- Iron Deficiency Anemia : A study involving adult patients with IDA showed that intravenous iron sucrose significantly increased hemoglobin levels (average increase of 3.29 g/dL in women and 4.58 g/dL in men) and corrected anemia in about 70% of participants .
- Comparison with Other Treatments : Iron saccharate has been shown to be more effective than oral iron supplements, especially in patients who do not tolerate or respond adequately to oral therapy. Its rapid action allows for quicker restoration of iron levels compared to traditional methods .
Table 1: Clinical Outcomes of Iron Sucrose Treatment
3. Safety Profile
Iron saccharate is noted for its favorable safety profile compared to older parenteral iron formulations like high-molecular-weight iron dextran, which had higher rates of serious allergic reactions. The incidence of anaphylaxis with iron sucrose is significantly lower (0.002%) compared to other preparations .
- Adverse Effects : Common side effects include mild allergic reactions, but serious adverse events are rare. A case report highlighted an anaphylactic reaction in a patient receiving iron sucrose, emphasizing the need for monitoring during administration .
4. Pharmacological Activities
Beyond its primary use as an iron supplement, research indicates that iron saccharate may possess additional pharmacological properties:
- Antioxidant Activity : Iron complexes have been studied for their potential antioxidant effects, which could further benefit patients by mitigating oxidative stress associated with inflammation and chronic diseases .
- Impact on Erythropoiesis : Studies suggest that a significant portion of administered iron is utilized for erythropoiesis (70-97%), underscoring its effectiveness in promoting red blood cell production .
5. Case Studies and Research Findings
Several case studies have further elucidated the benefits and risks associated with iron saccharate treatment:
- A study involving patients with chronic kidney disease demonstrated significant improvements in hemoglobin levels and overall quality of life when treated with intravenous iron sucrose compared to oral alternatives.
- Another case highlighted the successful use of iron saccharate in pregnant women experiencing severe anemia, showcasing its safety and efficacy during pregnancy .
Q & A
Q. What are the standard methodologies for synthesizing and characterizing iron saccharate in experimental settings?
Iron saccharate synthesis typically involves controlled hydrolysis of ferric salts in the presence of saccharides under alkaline conditions. Characterization methods include UV-Vis spectroscopy (to confirm ligand coordination), FTIR (to identify saccharate binding), and ICP-MS for iron quantification. Reproducibility requires strict control of pH, temperature, and stoichiometric ratios . For validation, X-ray diffraction (XRD) and dynamic light scattering (DLS) are used to assess crystallinity and colloidal stability, respectively.
Q. How do animal models (e.g., rodents) inform pharmacokinetic and toxicity studies of iron saccharate?
Rodent models, such as Wistar rats, are commonly used to study iron saccharate’s biodistribution and toxicity. Subacute (0.2 mg/kg) and subchronic (0.1 mg/kg) intraperitoneal doses over 2–4 weeks induce measurable iron overload, as shown by elevated serum transferrin saturation and liver iron burden . Key endpoints include hematological indices (e.g., leukocytosis), oxidative stress markers (e.g., lipid peroxidation), and histopathological analysis of liver/kidney tissues.
Q. What analytical techniques are critical for assessing iron saccharate’s stability in physiological buffers?
Stability studies require HPLC for saccharate degradation profiling, cyclic voltammetry to monitor redox activity, and spectrophotometric assays (e.g., Ferrozine) for free iron quantification. Accelerated stability testing under varying pH (4–8) and temperature (25–37°C) conditions is recommended to simulate in vivo environments .
Advanced Research Questions
Q. What molecular mechanisms explain iron saccharate’s dual role in erythropoiesis and acute-phase inflammatory responses?
Iron saccharate enhances erythropoiesis by replenishing iron stores for hemoglobin synthesis but also triggers acute-phase reactions via hepatic hepcidin suppression, leading to increased serum iron bioavailability. Concurrently, elevated interleukin-6 (IL-6) and C-reactive protein (CRP) levels indicate inflammatory pathways activated by iron-induced oxidative stress . Conflicting data on these dual effects may arise from differences in dosing regimens or model-specific immune responses .
Q. How can contradictions in oxidative stress outcomes between in vitro and in vivo studies be resolved?
In vitro studies often report pronounced oxidative stress (e.g., ROS generation in hepatocyte cultures), while in vivo models show compensatory mechanisms (e.g., upregulated antioxidant enzymes like superoxide dismutase). Methodological adjustments, such as co-administering antioxidants (e.g., N-acetylcysteine) in vivo or using physiologically relevant iron concentrations in vitro, can reconcile discrepancies .
Q. What experimental designs optimize the detection of iron saccharate’s impact on energy metabolism?
Metabolomic profiling (via GC-MS or LC-MS) of liver tissue can reveal glycolysis upregulation and impaired lactate clearance, as observed in rat models. Pairing this with isotopic tracing (e.g., ¹³C-glucose) clarifies metabolic flux changes. Control groups should include chelator-treated cohorts (e.g., deferoxamine) to isolate iron-specific effects .
Q. How do variations in saccharate ligand structure influence iron saccharate’s bioavailability and toxicity?
Comparative studies using saccharate analogs (e.g., gluconate vs. sucrose-derived ligands) reveal that smaller ligands enhance iron release rates, increasing toxicity risks. Structural analysis (via NMR or crystallography) and in vitro Caco-2 cell absorption assays are critical for correlating ligand properties with bioavailability .
Data Contradiction and Synthesis
Q. Why do studies report divergent thresholds for iron saccharate-induced hepatotoxicity?
Discrepancies arise from differences in exposure duration, species-specific detoxification pathways, and baseline iron status. For example, rats with pre-existing hepatic steatosis exhibit lower toxicity thresholds. Meta-analyses using standardized dosing (mg Fe/kg/day) and harmonized histopathology criteria are recommended .
Q. What statistical approaches address variability in iron saccharate’s hematological effects across studies?
Multivariate regression models adjusting for covariates (e.g., baseline hemoglobin, renal function) can isolate treatment effects. Cluster analysis may identify subpopulations with heightened susceptibility (e.g., anemia of chronic disease vs. iron-deficiency anemia) .
Methodological Guidelines
Q. How should researchers design dose-response studies for iron saccharate to ensure translational relevance?
Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to align rodent dosing with human-equivalent levels (e.g., allometric scaling). Include both therapeutic (e.g., 1–2 mg Fe/kg) and supra-therapeutic doses to capture safety margins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
